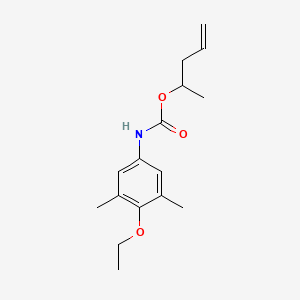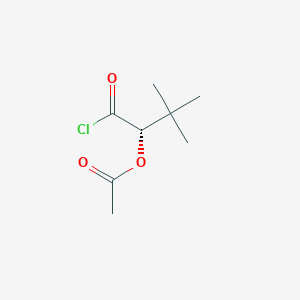
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is an organic compound with a unique structure that includes a chloro group, a dimethyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate typically involves the esterification of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Applications De Recherche Scientifique
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol: Similar structure but lacks the acetate ester group.
(2S)-1-Bromo-3,3-dimethyl-1-oxobutan-2-yl acetate: Similar structure but with a bromo group instead of a chloro group.
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl propionate: Similar structure but with a propionate ester group instead of an acetate ester group.
Uniqueness
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and an acetate ester allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
84569-93-7 |
|---|---|
Formule moléculaire |
C8H13ClO3 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
[(2S)-1-chloro-3,3-dimethyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C8H13ClO3/c1-5(10)12-6(7(9)11)8(2,3)4/h6H,1-4H3/t6-/m1/s1 |
Clé InChI |
OQCMUCHQNCLMKA-ZCFIWIBFSA-N |
SMILES isomérique |
CC(=O)O[C@H](C(=O)Cl)C(C)(C)C |
SMILES canonique |
CC(=O)OC(C(=O)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


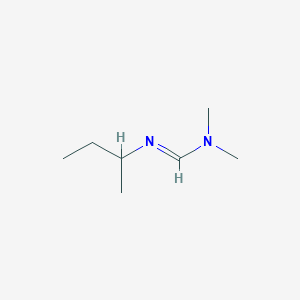
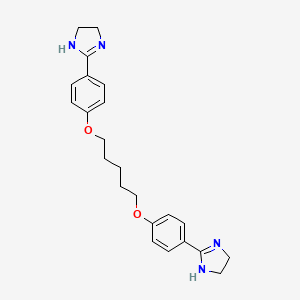
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)

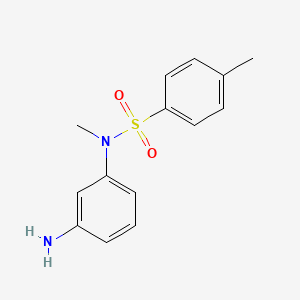

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)

![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
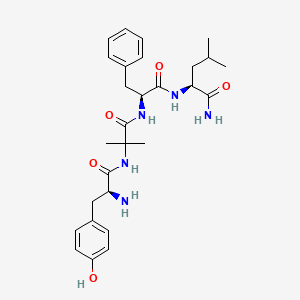
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)


